molecular formula C26H27N3O2 B262355 N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide

Katalognummer B262355
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: ZTSLOIQXCGHIAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide, also known as BMS-512148, is a small molecule inhibitor of the hepatitis C virus (HCV) NS3 protease. It was developed by Bristol-Myers Squibb as a potential treatment for HCV infection. In

Wirkmechanismus

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide is a competitive inhibitor of the HCV NS3 protease. The NS3 protease is responsible for cleaving the viral polyprotein into individual functional proteins, which are required for viral replication. This compound binds to the active site of the NS3 protease and prevents it from cleaving the polyprotein, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile in animals, with good oral bioavailability and a long half-life. In addition, this compound has been shown to be well-tolerated in animals, with no significant adverse effects observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide is its broad-spectrum activity against a range of HCV genotypes, including those that are resistant to other HCV protease inhibitors. In addition, this compound has a favorable pharmacokinetic profile, which makes it a suitable candidate for oral administration. However, one limitation of this compound is its relatively low potency compared to other HCV protease inhibitors, which may limit its efficacy in clinical settings.

Zukünftige Richtungen

For the development of N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide include optimization of its potency and pharmacokinetic profile, as well as evaluation of its safety and efficacy in clinical trials. In addition, this compound may have potential applications in the treatment of other viral infections, such as dengue fever and Zika virus. Further research is needed to explore these potential applications.

Synthesemethoden

The synthesis of N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide involves several steps. The first step is the preparation of the key intermediate, 2-methyl-N-(2-nitrophenyl)benzamide, which is obtained by reacting 2-methylbenzoyl chloride with 2-nitroaniline in the presence of a base. The second step involves the reduction of the nitro group to an amine using a reducing agent such as palladium on carbon. The third step is the introduction of the benzylpiperazine moiety, which is accomplished by reacting the amine with benzylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Finally, the carbonyl group is introduced by reacting the amine with phosgene in the presence of a base.

Wissenschaftliche Forschungsanwendungen

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide has been extensively studied for its potential as a treatment for HCV infection. In vitro studies have shown that this compound is a potent inhibitor of the HCV NS3 protease, which is essential for viral replication. In addition, this compound has been shown to have activity against a broad range of HCV genotypes, including those that are resistant to other HCV protease inhibitors. Animal studies have also demonstrated the efficacy of this compound in reducing viral load in HCV-infected chimpanzees.

Eigenschaften

Molekularformel

C26H27N3O2

Molekulargewicht

413.5 g/mol

IUPAC-Name

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C26H27N3O2/c1-20-9-5-6-12-22(20)25(30)27-24-14-8-7-13-23(24)26(31)29-17-15-28(16-18-29)19-21-10-3-2-4-11-21/h2-14H,15-19H2,1H3,(H,27,30)

InChI-Schlüssel

ZTSLOIQXCGHIAA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)CC4=CC=CC=C4

Kanonische SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.